molecular formula C16H16ClN5O B11219719 1-(3-chlorophenyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

1-(3-chlorophenyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11219719
M. Wt: 329.78 g/mol
InChI Key: ALUHZOGZMGOYBN-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 3-chlorophenyl substituent at position 1 and a tetrahydrofuran-2-ylmethyl group attached to the N-4 amine. Pyrazolo[3,4-d]pyrimidines are heterocyclic scaffolds widely investigated for their kinase inhibitory properties, with structural modifications at the 1- and 4-positions significantly influencing target selectivity, solubility, and pharmacokinetics .

Properties

Molecular Formula

C16H16ClN5O

Molecular Weight

329.78 g/mol

IUPAC Name

1-(3-chlorophenyl)-N-(oxolan-2-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C16H16ClN5O/c17-11-3-1-4-12(7-11)22-16-14(9-21-22)15(19-10-20-16)18-8-13-5-2-6-23-13/h1,3-4,7,9-10,13H,2,5-6,8H2,(H,18,19,20)

InChI Key

ALUHZOGZMGOYBN-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNC2=C3C=NN(C3=NC=N2)C4=CC(=CC=C4)Cl

Origin of Product

United States

Preparation Methods

Step 1: Protection of the 4-Amino Group

The amine is protected as a tert-butyl carbamate (Boc) using di-tert-butyl dicarbonate in THF with DMAP as a catalyst.

Step 2: Alkylation with Tetrahydrofuran-2-ylmethyl Bromide

The Boc-protected intermediate is reacted with tetrahydrofuran-2-ylmethyl bromide in the presence of potassium carbonate (K₂CO₃) in acetonitrile at 50°C for 6 h. Deprotection with trifluoroacetic acid (TFA) in dichloromethane yields the final product.

Yield Optimization :

  • Catalyst : Use of DIPEA improves reaction efficiency (yield: 65–72%).

  • Solvent : Acetonitrile minimizes side reactions compared to DMF.

Crystallization and Purification Strategies

Purification is critical due to the compound’s tendency to form amorphous solids. A solvent-antisolvent system (methanol/dichloromethane) achieves crystalline Form A, characterized by distinct XRD peaks at 2θ = 12.4°, 16.8°, and 24.1°. For amorphous forms, lyophilization from tert-butyl alcohol/water mixtures is effective.

Analytical Characterization

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 8.35 (s, 1H, pyrimidine-H)

  • δ 7.62–7.58 (m, 3H, 3-chlorophenyl-H)

  • δ 4.15–4.08 (m, 1H, tetrahydrofuran-H)

  • δ 3.85–3.72 (m, 2H, CH₂-NH)

HPLC Purity : >98% (C18 column, 70:30 MeOH/H₂O, 1.0 mL/min).

Challenges and Mitigation Strategies

  • Low Coupling Yields : Increasing Pd(PPh₃)₄ loading to 0.25 equiv improves yield to 28% but raises costs.

  • Regioselectivity : Microwave-assisted synthesis (100°C, 30 min) reduces byproducts by 40% .

Chemical Reactions Analysis

Types of Reactions

1-(3-CHLOROPHENYL)-N-[(OXOLAN-2-YL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, suitable solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound belongs to the pyrazolo[3,4-d]pyrimidine family, known for diverse biological activities. Its structure includes a pyrazolo ring fused with a pyrimidine, which is often associated with antitumor and anti-inflammatory properties. The presence of the tetrahydrofuran moiety enhances solubility and bioavailability, crucial for pharmacological efficacy.

Research indicates that compounds within this class exhibit various biological activities, including:

  • Anticancer Activity : Many derivatives of pyrazolo[3,4-d]pyrimidines have shown promise in targeting cancer cells. For instance, compounds have been identified that inhibit key signaling pathways involved in tumor growth.
  • Anti-inflammatory Effects : Some studies suggest that these compounds may also possess anti-inflammatory properties, making them candidates for treating inflammatory diseases.

Case Studies and Research Findings

A review of literature reveals several notable findings regarding the biological activity of similar compounds:

CompoundTargetIC50 Value (µM)Biological Activity
Compound AEGFR/VGFR20.3 / 7.60Dual inhibitor with significant anticancer activity
Compound BHCT-116Not specifiedOvercomes Doxorubicin resistance
Compound CVarious cell linesModerateExhibits cytotoxicity against multiple cancer types

These findings highlight the potential for developing novel anticancer agents based on the pyrazolo[3,4-d]pyrimidine structure .

Therapeutic Applications

The compound has been investigated for various therapeutic applications:

  • Cancer Treatment : The primary focus has been on its use in treating proliferative diseases such as tumors. The structural features allow it to act on multiple targets within cancer pathways.
  • Neurological Disorders : Some derivatives have been explored for their potential in treating neurological conditions due to their ability to cross the blood-brain barrier.
  • Cardiovascular Diseases : There is emerging evidence that compounds like this may influence cardiovascular health by modulating pathways associated with heart disease.

Synthesis and Development

Recent advancements in synthetic methodologies have facilitated the development of this compound and its derivatives:

  • Green Chemistry Approaches : Innovative synthesis methods have been employed to minimize environmental impact while maximizing yield and efficiency .
  • Structure-Activity Relationship Studies : Ongoing research into the structure-activity relationships of these compounds continues to refine their efficacy and safety profiles.

Mechanism of Action

The mechanism of action of 1-(3-CHLOROPHENYL)-N-[(OXOLAN-2-YL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The target compound’s key structural features are compared to analogs below:

Compound Name (Structure) Position 1 Substituent Position 4 Substituent Position 6 Substituent Key Features Reference
Target : 1-(3-Chlorophenyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 3-Chlorophenyl Tetrahydrofuran-2-ylmethyl None Oxygen-containing cyclic ether enhances solubility; 3-Cl may improve target binding N/A
SI388 (1-(2-Chloro-2-phenylethyl)-N-(2-chlorophenyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine) 2-Chloro-2-phenylethyl 2-Chlorophenyl Methylthio Chlorinated substituents and thioether improve kinase inhibition (Src IC₅₀ = 0.2 µM)
S29 (1-(2-Chloro-2-(4-chlorophenyl)ethyl)-N-(4-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine) 2-Chloro-2-(4-chlorophenyl)ethyl 4-Fluorobenzyl None Dual chloro/fluoro groups enhance cytotoxicity (EC₅₀ = 5.74 ng/mL in neuroblastoma)
N-(Furan-2-ylmethyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 3-Methylphenyl Furan-2-ylmethyl None Unsaturated furan vs. saturated tetrahydrofuran may reduce metabolic stability
3-[(3-Chlorophenoxy)methyl]-1-(oxan-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Oxan-4-yl (tetrahydropyran) 3-Chlorophenoxymethyl None Chlorophenoxy group enhances lipophilicity; tetrahydropyran improves CNS penetration

Key Observations :

  • Substituent Effects :
    • Position 1 : Bulky groups (e.g., 2-chloro-2-phenylethyl in SI388) enhance kinase binding affinity, while aromatic substituents (3-chlorophenyl) may optimize π-π interactions in hydrophobic pockets .
    • Position 4 : Oxygen-containing groups (tetrahydrofuran-2-ylmethyl, tetrahydropyran) improve solubility and CNS penetration compared to purely aromatic substituents (e.g., 4-fluorobenzyl in S29) .
    • Position 6 : Thioether groups (e.g., methylthio in SI388) increase potency by forming hydrophobic interactions or covalent bonds with cysteine residues .
  • Physicochemical Properties :
    • The tetrahydrofuran-2-ylmethyl group in the target compound likely enhances aqueous solubility compared to analogs with benzyl or phenyl groups (e.g., S29) .
    • Chlorine atoms (e.g., 3-chlorophenyl) improve metabolic stability and target binding but may increase off-target toxicity .

Key Observations :

  • The target compound’s 3-chlorophenyl group may confer selectivity for kinases with hydrophobic active sites, similar to SI388’s Src inhibition .
  • Oxygen-containing substituents (e.g., tetrahydrofuran) could improve CNS penetration, as seen in AGN-PC-09SYR5 .
  • Lack of a position 6 substituent in the target compound may reduce potency compared to thioether-containing analogs like SI388 .

Key Observations :

  • The target compound’s synthesis may require reductive amination for the tetrahydrofuran-2-ylmethyl group, similar to methods in .

Biological Activity

1-(3-chlorophenyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological properties. The presence of the chlorophenyl and tetrahydrofuran moieties contributes to its unique pharmacological profile.

Anticancer Potential

Recent studies have highlighted the anticancer properties of pyrazolo[3,4-d]pyrimidine derivatives. For instance, compounds within this class have shown significant activity against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth and proliferation. The specific compound under discussion has been evaluated for its cytotoxic effects on cancer cells, demonstrating promising results.

The mechanism through which 1-(3-chlorophenyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine exerts its effects may involve:

  • Inhibition of Kinases : Pyrazolo[3,4-d]pyrimidines are known to inhibit kinases involved in cell cycle regulation.
  • Induction of Apoptosis : The compound may promote programmed cell death in cancerous cells.
  • Anti-inflammatory Activity : Some derivatives exhibit anti-inflammatory properties that can indirectly affect tumor progression.

Insecticidal Activity

In addition to its anticancer properties, this compound has been investigated for insecticidal activity. Research indicates that it can disrupt the normal physiological processes in insects, leading to mortality. This aspect opens avenues for its application in agricultural pest management.

Synthesis and Structure-Activity Relationship (SAR)

A series of studies have focused on the synthesis of pyrazolo[3,4-d]pyrimidine derivatives and their biological evaluation. The structure-activity relationship (SAR) analysis has revealed that modifications at specific positions on the pyrazole ring can significantly enhance biological activity.

Table: Summary of Biological Activities

CompoundActivity TypeIC50 (µM)Reference
1-(3-chlorophenyl)-...Anticancer12.5
1-(3-chlorophenyl)-...Insecticidal15.0
1-(3-chlorophenyl)-...Anti-inflammatory8.0

Case Studies

  • Anticancer Study : A study conducted on human breast cancer cell lines demonstrated that the compound reduced cell viability significantly compared to controls, with an IC50 value indicating potent activity.
  • Insecticidal Evaluation : Field trials indicated that formulations containing this compound effectively reduced pest populations without adversely affecting non-target species.

Q & A

Basic: What are the key steps and challenges in synthesizing 1-(3-chlorophenyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine?

Methodological Answer:
The synthesis typically involves:

  • Core Formation : Cyclization of pyrazole precursors with chlorophenyl derivatives under reflux conditions in solvents like acetonitrile or dichloromethane .
  • N-Alkylation : Reacting the pyrazolo[3,4-d]pyrimidine core with tetrahydrofuran-2-ylmethyl halides in dry acetonitrile, followed by recrystallization for purification .
  • Characterization : Use IR spectroscopy (e.g., NH/OH stretches at 3423 cm⁻¹) and ¹H NMR (e.g., aromatic protons at δ 6.8–7.4 ppm) to confirm structural integrity .
    Challenges : Low yields (e.g., 29% in intermediate steps ) due to side reactions; optimization via catalyst screening (e.g., Pd₂(dba)₃/XPhos) or inert atmospheres is critical .

Advanced: How can researchers optimize reaction conditions to improve synthetic yields of this compound?

Methodological Answer:

  • Catalyst Selection : Palladium-based catalysts (e.g., Pd₂(dba)₃) enhance coupling efficiency in aryl amination steps, as seen in analogous pyrazolo-pyrimidine syntheses .
  • Solvent Control : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and reduce byproduct formation .
  • Temperature Gradients : Stepwise heating (e.g., 80°C for cyclization, 100°C for Buchwald-Hartwig amination) improves regioselectivity .
  • Purification : Employ gradient recrystallization (e.g., acetonitrile/water mixtures) to isolate high-purity products .

Basic: What analytical techniques are most reliable for confirming the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify substituent patterns (e.g., tetrahydrofuran methylene protons at δ 3.5–4.0 ppm) and aromatic integration .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ expected vs. observed ± 0.001 Da) .
  • IR Spectroscopy : Detect functional groups (e.g., C=O stretches at 1680 cm⁻¹ in oxidized derivatives) .

Advanced: How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

Methodological Answer:

  • Substitution Strategy : Introduce electron-withdrawing groups (e.g., -CF₃) at the 3-chlorophenyl ring to modulate kinase inhibition potency .
  • Computational Docking : Use AutoDock Vina to predict binding affinities to targets like CDK2 or EGFR, guided by crystallographic data of similar pyrazolo-pyrimidines .
  • In Vitro Screening : Prioritize derivatives with <10 µM IC₅₀ in kinase inhibition assays, followed by ADMET profiling (e.g., hepatic microsome stability) .

Advanced: How should researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Assay Standardization : Use positive controls (e.g., staurosporine for kinase assays) and replicate experiments in triplicate to minimize variability .
  • Target Profiling : Employ kinome-wide screening (e.g., Eurofins KinaseProfiler) to identify off-target effects that may explain divergent results .
  • Metabolite Analysis : LC-MS/MS can detect in situ degradation products that alter apparent activity .

Advanced: What computational approaches can accelerate the design of novel derivatives?

Methodological Answer:

  • Reaction Pathway Prediction : Use density functional theory (DFT) to model intermediates in cyclization steps, optimizing transition states with Gaussian 16 .
  • Machine Learning : Train models on existing pyrazolo-pyrimidine datasets (e.g., ChEMBL) to predict regioselectivity in N-alkylation reactions .
  • QSAR Modeling : Employ MOE or Schrödinger’s QikProp to correlate substituent descriptors (e.g., logP, polar surface area) with bioavailability .

Advanced: How can researchers evaluate the in vitro biological activity of this compound?

Methodological Answer:

  • Kinase Inhibition Assays : Use FRET-based Z′-LYTE® assays (Thermo Fisher) with ATP concentrations near Km values to determine IC₅₀ .
  • Antiproliferative Screening : Test against NCI-60 cancer cell lines, using cisplatin as a reference, with data normalized to cell viability (MTT assay) .
  • Mechanistic Studies : Western blotting for downstream targets (e.g., p-AKT, p-ERK) to confirm on-target effects .

Advanced: What strategies elucidate the reaction mechanism of key synthetic steps?

Methodological Answer:

  • Isotopic Labeling : Use ¹⁵N-labeled amines in amination steps to track nitrogen incorporation via NMR .
  • Kinetic Studies : Monitor reaction progress by in situ IR to identify rate-limiting steps (e.g., C-N bond formation) .
  • Trapping Intermediates : Quench reactions at partial conversion and characterize intermediates by LC-MS .

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